Pyrazinecarbothioamide, 6-chloro-N-(hydroxymethyl)-
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Overview
Description
Pyrazinecarbothioamide, 6-chloro-N-(hydroxymethyl)- is a chemical compound with a unique structure that includes a pyrazine ring, a thioamide group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarbothioamide, 6-chloro-N-(hydroxymethyl)- typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with thioamide and formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarbothioamide, 6-chloro-N-(hydroxymethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The thioamide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: 6-chloropyrazine-2-carboxylic acid.
Reduction: 6-chloro-N-(hydroxymethyl)pyrazine-2-amine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyrazinecarbothioamide, 6-chloro-N-(hydroxymethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Pyrazinecarbothioamide, 6-chloro-N-(hydroxymethyl)- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known antitubercular agent.
6-chloropyrazine-2-carboxamide: Another pyrazine derivative with potential biological activity.
Uniqueness
Pyrazinecarbothioamide, 6-chloro-N-(hydroxymethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxymethyl group, in particular, allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
61689-60-9 |
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Molecular Formula |
C6H6ClN3OS |
Molecular Weight |
203.65 g/mol |
IUPAC Name |
6-chloro-N-(hydroxymethyl)pyrazine-2-carbothioamide |
InChI |
InChI=1S/C6H6ClN3OS/c7-5-2-8-1-4(10-5)6(12)9-3-11/h1-2,11H,3H2,(H,9,12) |
InChI Key |
ADHIJKLEWVGNGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)C(=S)NCO |
Origin of Product |
United States |
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